REACTION_SMILES
|
[CH3:14][CH2:15][OH:16].[Cl:1][c:2]1[cH:3][c:4]([N+:11]([O-:12])=[O:13])[cH:5][c:6]2[cH:7][cH:8][nH:9][c:10]12>>[Cl:1][c:2]1[cH:3][c:4]([NH2:11])[cH:5][c:6]2[cH:7][cH:8][nH:9][c:10]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1cc(Cl)c2[nH]ccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cc(Cl)c2[nH]ccc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |